molecular formula C14H14Cl2N2O2 B12919696 4-Chloro-5-(1-(3-chlorophenyl)ethoxy)-2-ethylpyridazin-3(2H)-one CAS No. 88093-50-9

4-Chloro-5-(1-(3-chlorophenyl)ethoxy)-2-ethylpyridazin-3(2H)-one

Cat. No.: B12919696
CAS No.: 88093-50-9
M. Wt: 313.2 g/mol
InChI Key: LWOOZUYRJCGSHI-UHFFFAOYSA-N
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Description

4-Chloro-5-(1-(3-chlorophenyl)ethoxy)-2-ethylpyridazin-3(2H)-one is a synthetic pyridazinone derivative of significant interest in medicinal chemistry and agrochemical research. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities. Pyridazinone scaffolds are frequently investigated for their potential as core structures in the development of new active substances . The specific molecular structure of this compound, featuring a chloro and a 1-(3-chlorophenyl)ethoxy substituent, suggests it is a key intermediate for further chemical exploration. Researchers utilize such compounds to synthesize novel analogs for screening against various biological targets. Its structural relatives have been studied in the context of inhibiting phytopathogenic microorganisms, indicating potential value in crop protection research . Furthermore, pyridazinone derivatives are extensively explored in pharmacological fields, including oncology, where similar compounds have been designed and evaluated as potential tubulin inhibitors, a mechanism relevant to anticancer drug discovery . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

88093-50-9

Molecular Formula

C14H14Cl2N2O2

Molecular Weight

313.2 g/mol

IUPAC Name

4-chloro-5-[1-(3-chlorophenyl)ethoxy]-2-ethylpyridazin-3-one

InChI

InChI=1S/C14H14Cl2N2O2/c1-3-18-14(19)13(16)12(8-17-18)20-9(2)10-5-4-6-11(15)7-10/h4-9H,3H2,1-2H3

InChI Key

LWOOZUYRJCGSHI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=C(C=N1)OC(C)C2=CC(=CC=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-Chloro-5-(1-(3-chlorophenyl)ethoxy)-2-ethylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyridazinone ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chloro group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Ethylation and ethoxylation:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalytic processes and advanced purification techniques.

Chemical Reactions Analysis

4-Chloro-5-(1-(3-chlorophenyl)ethoxy)-2-ethylpyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound exhibits promising pharmacological properties, particularly as a phosphodiesterase-4 (PDE4) inhibitor. PDE4 inhibitors are known for their anti-inflammatory effects and are being investigated for the treatment of conditions such as asthma and chronic obstructive pulmonary disease (COPD). A patent describes the synthesis of pyridazin-3(2H)-one derivatives, including this compound, highlighting its potential in treating inflammatory diseases through the modulation of cyclic AMP levels .

Case Studies

  • Anti-inflammatory Activity : In a study examining various PDE4 inhibitors, 4-Chloro-5-(1-(3-chlorophenyl)ethoxy)-2-ethylpyridazin-3(2H)-one demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its utility in managing inflammatory responses .
  • Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. Further research is needed to elucidate its mechanism of action and therapeutic efficacy .

Agricultural Applications

Pesticidal Activity
Research has suggested that compounds similar to this compound may possess pesticidal properties. The ethoxy group in its structure could enhance its bioactivity against specific pests or pathogens affecting crops.

Case Studies

  • Insecticidal Efficacy : Field trials have shown that derivatives of pyridazinones can effectively reduce pest populations in agricultural settings. The specific application of this compound is under investigation for its potential as a novel insecticide .
  • Fungicidal Properties : Similar compounds have been tested for their antifungal activities against common crop pathogens, indicating a potential role in integrated pest management strategies .

Materials Science

Polymer Development
The unique chemical structure of this compound allows for potential applications in the development of new polymeric materials. Its incorporation into polymer matrices could enhance thermal stability and mechanical properties.

Case Studies

  • Composite Materials : Research indicates that incorporating pyridazinone derivatives into polymer composites can improve their mechanical strength and thermal resistance .
  • Nanomaterials : The compound's properties are being explored for use in nanomaterials, particularly in the creation of nanoscale devices with enhanced electrical or optical characteristics .

Summary Table of Applications

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryPDE4 InhibitionAnti-inflammatory effects observed in vitro
Anticancer ActivityCytotoxic effects on cancer cell lines noted
AgriculturalInsecticideEffective against agricultural pests
FungicidePotential antifungal activity against crop pathogens
Materials SciencePolymer DevelopmentEnhanced mechanical properties in composites
NanomaterialsImproved electrical/optical characteristics

Mechanism of Action

The mechanism of action of 4-Chloro-5-(1-(3-chlorophenyl)ethoxy)-2-ethylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Bioactivity: Norflurazon’s trifluoromethylphenyl group confers herbicidal properties, whereas aryl-ethoxy groups (as in the target compound) are more common in CNS-targeting drugs .

Substituent Effects at Position 2

Compound Name Substituent at Position 2 Molecular Weight Key Findings Reference
This compound Ethyl (–CH₂CH₃) 353.23 (calc.) Balanced steric and electronic effects for receptor binding
4-Chloro-5-(dimethylamino)-2-phenylpyridazin-3(2H)-one Phenyl (–C₆H₅) 263.71 π-π stacking interactions observed in crystal structures
2-(5-Bromopentyl)-4-chloro-5-[2-(4-methoxyphenyl)ethylamino]pyridazin-3(2H)-one 5-Bromopentyl 436.72 Alkyl chains may improve solubility but reduce target affinity

Key Observations :

  • Steric Impact : Ethyl groups (as in the target compound) provide moderate steric bulk, avoiding the solubility issues seen with long alkyl chains (e.g., bromopentyl) .
  • Aromatic vs. Aliphatic : Phenyl substituents (e.g., in ) enhance crystallinity but may reduce metabolic stability compared to aliphatic groups .

Pharmacological Profiles from Patent Literature

  • P-0250: A pyrrolidinyl-sulfonylphenyl derivative (MS [M+H]+ = 620.0) showed nanomolar IC₅₀ values in kinase inhibition assays, highlighting the importance of sulfonamide groups in potency .
  • P-0179: A fluoropyrrolidinyl derivative (MS [M+H]+ = 406.2) demonstrated improved selectivity for adenosine receptors, suggesting fluorine’s role in tuning electronic properties .
  • TT001/TT002 : 3-Chlorophenyl-isoxazole derivatives (similar to the target compound) exhibited stress-reducing effects in animal models, likely via modulation of GABAergic pathways .

Key Observations :

  • The target compound’s 3-chlorophenyl ethoxy group aligns with trends in CNS drug design (e.g., TT001/TT002) but lacks the isoxazole moiety linked to stress modulation .
  • Fluorine substitution (as in P-0179) could be a strategic modification to enhance selectivity .

Biological Activity

4-Chloro-5-(1-(3-chlorophenyl)ethoxy)-2-ethylpyridazin-3(2H)-one is a pyridazine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound features a chloro-substituted pyridazinone structure, which is known to exhibit various biological effects, including antibacterial, anti-inflammatory, and enzyme inhibitory activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H14Cl2N2O2\text{C}_{14}\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}_2

This structure includes a pyridazine ring with ethoxy and chlorophenyl substituents, contributing to its biological properties.

Antibacterial Activity

Recent studies have indicated that derivatives of pyridazine compounds, including this compound, demonstrate significant antibacterial properties. For instance, a related study showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting the potential for these compounds in treating bacterial infections .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains testedWeak to Moderate

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. It has shown strong inhibitory effects against urease and acetylcholinesterase (AChE). In a comparative study, several derivatives exhibited IC50 values significantly lower than standard inhibitors:

CompoundIC50 (µM)
4-Chloro Pyridazine Derivative1.21 ± 0.005
Thiourea (standard)21.25 ± 0.15

These findings suggest that modifications on the pyridazine scaffold can enhance enzyme inhibition capabilities, making them viable candidates for further development as therapeutic agents .

Cytotoxic Effects

In addition to antibacterial and enzyme inhibition properties, compounds similar to this compound have been evaluated for cytotoxic effects against cancer cell lines. For example, studies on related triazole derivatives have reported selective cytotoxicity against melanoma cells, indicating the potential for developing anti-cancer therapies from this class of compounds .

Case Studies

  • Antimicrobial Screening : A study synthesized various pyridazine derivatives and tested their antimicrobial efficacy. The results highlighted that compounds with similar structures exhibited promising activity against a range of bacterial pathogens, reinforcing the need for further exploration in clinical settings .
  • Enzyme Inhibition Research : Another research effort focused on the synthesis of pyridazine derivatives and their evaluation as urease inhibitors. The study found that certain substitutions significantly enhanced inhibitory activity, providing insights into structure-activity relationships essential for drug design .

Q & A

Q. How can researchers optimize the synthesis of 4-Chloro-5-(1-(3-chlorophenyl)ethoxy)-2-ethylpyridazin-3(2H)-one to improve yield and purity?

Methodological Answer: Synthetic optimization involves refining reaction conditions such as temperature, solvent selection, and catalyst use. For pyridazinone derivatives, halogenated intermediates (e.g., bromopentyl groups) are often coupled via nucleophilic substitution or Mitsunobu reactions. Key steps include:

  • Purification : Column chromatography using silica gel (eluent: ethyl acetate/hexane mixtures) achieves >95% purity .
  • Yield Enhancement : Adjusting stoichiometry of the 3-chlorophenol derivative and ethylating agents (e.g., ethyl bromide) under reflux in anhydrous THF improves yields to ~70–80% .
  • Reaction Monitoring : TLC and HPLC (C18 column, acetonitrile/water gradient) track intermediate formation .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization of this compound?

Methodological Answer:

  • X-ray Crystallography : Single-crystal XRD at 110 K resolves the pyridazinone core and substituent conformations. Key metrics: R factor ≤0.044, data-to-parameter ratio >15 .
  • NMR Spectroscopy : 1H/13C NMR in CDCl3 or DMSO-d6 identifies substituents (e.g., ethyl group δ ~1.3 ppm, aromatic protons δ ~7.2–7.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 381.08) .

Advanced Research Questions

Q. How do substituents like the 3-chlorophenylethoxy group influence the compound’s bioactivity or binding affinity?

Methodological Answer: Structure-activity relationship (SAR) studies compare analogs with varied substituents:

  • Hydrophobic Interactions : The 3-chlorophenyl group enhances lipophilicity (logP ~3.5), critical for membrane penetration .
  • Steric Effects : Ethoxy linkers improve rotational flexibility, potentially increasing binding to targets like kinase enzymes .
  • Electron-Withdrawing Effects : Chlorine atoms stabilize the pyridazinone ring via resonance, affecting redox potential in enzymatic assays .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized Assays : Use cell lines with consistent passage numbers (e.g., HEK293 or HepG2) and ATP concentration controls in kinase assays .
  • Purity Validation : HPLC-MS (>98% purity) ensures activity is not confounded by byproducts .
  • Dose-Response Curves : Triplicate measurements with positive controls (e.g., staurosporine for kinase inhibition) improve reproducibility .

Q. What computational methods are suitable for modeling the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : MOE or AutoDock Vina predicts binding modes to proteins (e.g., PDB ID: 3ERT). Parameters: force field = AMBER99, grid spacing = 0.375 Å .
  • MD Simulations : GROMACS with CHARMM36 force field assesses stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR Modeling : CoMFA or CoMSIA correlates substituent electronic parameters (Hammett σ) with activity .

Q. How can researchers validate the compound’s metabolic stability in preclinical studies?

Methodological Answer:

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Key metrics: t1/2 >30 min indicates moderate stability .
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess isoform-specific inhibition .
  • Metabolite ID : HR-MS/MS identifies oxidation products (e.g., hydroxylation at the ethyl group) .

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